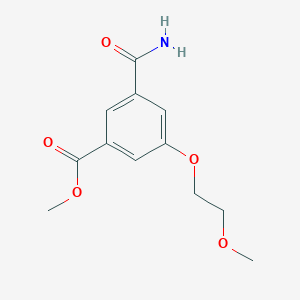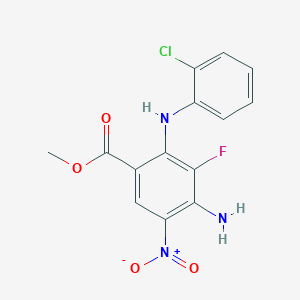
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, including an amino group, a chlorophenyl group, a fluoro group, a nitro group, and a benzoic acid methyl ester group. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, nitration may involve the use of concentrated nitric acid and sulfuric acid, while fluorination may require the use of a fluorinating agent such as hydrogen fluoride or a fluorine gas. Amination can be achieved using ammonia or an amine derivative, and esterification typically involves the use of methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions are essential for ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted benzoic acid esters.
Scientific Research Applications
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid ethyl ester
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid propyl ester
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid butyl ester
Uniqueness
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11ClFN3O4 |
|---|---|
Molecular Weight |
339.70 g/mol |
IUPAC Name |
methyl 4-amino-2-(2-chloroanilino)-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C14H11ClFN3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3 |
InChI Key |
NSFSWKABIBVZHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2Cl)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
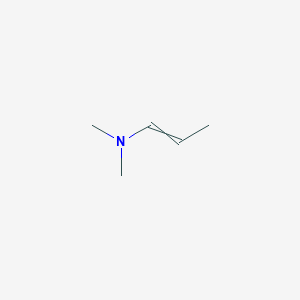
![3-{[4-(Trifluoromethyl)benzyl]amino}pyridine-4-carboxylic acid](/img/structure/B8419454.png)
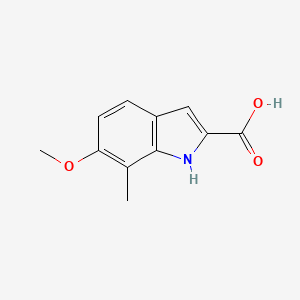
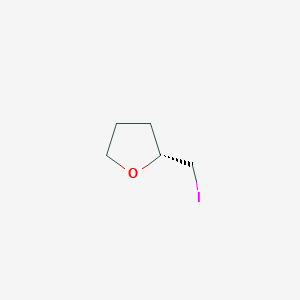
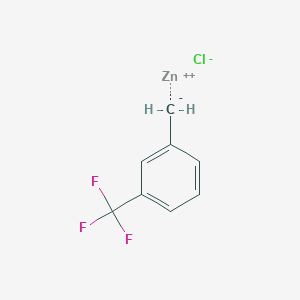
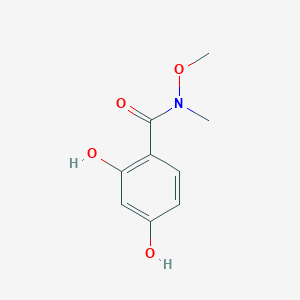
![tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate](/img/structure/B8419494.png)
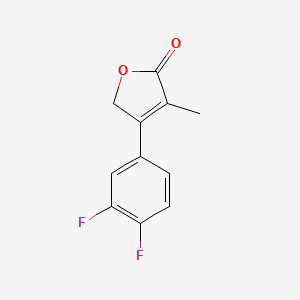
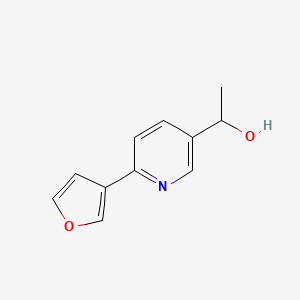
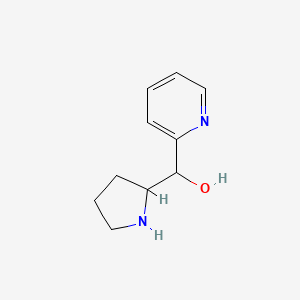
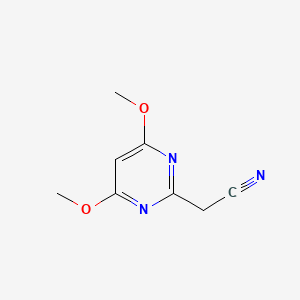
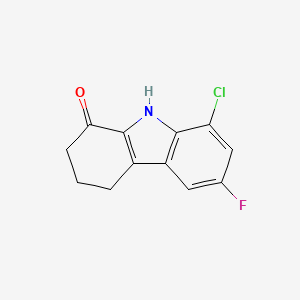
amino]benzaldehyde](/img/structure/B8419545.png)
